- Kinetics of nucleophilic substitution reaction of 1-chloro-2,4-dinitrobenzene with substituted anilines, Journal of the Indian Chemical Society, 1989, 66(5), 342-4
Cas no 961-68-2 (2,4-Dinitro-N-phenylaniline)
2,4-Dinitro-N-phenylaniline structure
Product Name:2,4-Dinitro-N-phenylaniline
Número CAS:961-68-2
MF:C12H9N3O4
Megavatios:259.217562437058
MDL:MFCD00007223
CID:40419
PubChem ID:13748
Update Time:2025-06-12
2,4-Dinitro-N-phenylaniline Propiedades químicas y físicas
Nombre e identificación
-
- 2,4-Dinitro-N-phenylaniline
- N-(2,4-Dinitrophenyl)-N-phenylamine
- 2,4-Dinitrodiphenylamine
- 2,4-Dinitro-N-phenylbenzenamine (ACI)
- Diphenylamine, 2,4-dinitro- (8CI)
- (2,4-Dinitro-phenyl)-phenyl-amine
- Acetoquinone Yellow 5JZ
- C.I. 10340
- C.I. Disperse Yellow 14
- Disperse yellow 14
- N-(2,4-Dinitrophenyl)aniline
- N-(2,4-Dinitrophenyl)benzenamine
- N-Phenyl-2,4-dinitroaniline
- NSC 6150
- o,p-Dinitrodiphenylamine
- Serisol Yellow 2G
- Supracet Yellow 3G
- D0278
- Diphenylamine,4-dinitro-
- 961-68-2
- F0020-1341
- SCHEMBL293916
- Benzenamine, 2,4-dinitro-N-phenyl-
- EN300-175017
- 2,4-dinitro-N-phenyl-aniline
- BRN 1996954
- 2,4-Dinitrodiphenylamin
- 4-12-00-01692 (Beilstein Handbook Reference)
- Z31199805
- DB-057626
- 2,4-Dinitro-N-phenylaniline #
- CHEMBL4443557
- STK266239
- AS-58183
- NSC6150
- EINECS 213-508-4
- AKOS000286101
- A845554
- Benzenamine,4-dinitro-N-phenyl-
- NSC-6150
- InChI=1/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13
- Diphenylamine, 2,4-dinitro-
- MFCD00007223
- 2,4-Dinitrodiphenylamine, 98%
- DTXSID7061354
- AI3-02914
- D89621
- W-100147
- NS00021408
-
- MDL: MFCD00007223
- Renchi: 1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H
- Clave inchi: RHTVQEPJVKUMPI-UHFFFAOYSA-N
- Sonrisas: [O-][N+](C1C=C([N+](=O)[O-])C(NC2C=CC=CC=2)=CC=1)=O
Atributos calculados
- Calidad precisa: 259.05900
- Masa isotópica única: 259.05930578g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 19
- Cuenta de enlace giratorio: 4
- Complejidad: 333
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: none
- Superficie del Polo topológico: 104Ų
Propiedades experimentales
- Color / forma: 红色针状结晶[1]
- Denso: 1.3450 (rough estimate)
- Punto de fusión: 157.0 to 160.0 deg-C
- Punto de ebullición: 402.47°C (rough estimate)
- Punto de inflamación: 204.1 ºC
- índice de refracción: 1.5700 (estimate)
- Disolución: acetone: soluble25mg/mL, clear, orange to red
- Estabilidad / vida útil: Stable. Incompatible with strong bases, strong acids, strong oxidizing agents.
- PSA: 103.67000
- Logp: 4.36600
- Disolución: 溶于热乙醇、热苯、丙酮、氯仿。[4]
2,4-Dinitro-N-phenylaniline Información de Seguridad
- Promover:警告
- Instrucciones de peligro: H316-H320
- Declaración de advertencia: P264-P305+P351+P338+P337+P313-P332+P313
- Wgk Alemania:3
- Código de categoría de peligro: R36/37/38
- Instrucciones de Seguridad: S26-S37/39
- Rtecs:JJ8825000
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:储存于紧闭密封的容器中。 储存于阴凉、干燥、通风良好的区域,远离不相容的物质。
2,4-Dinitro-N-phenylaniline Datos Aduaneros
- Código HS:2921440000
- Datos Aduaneros:
中国海关编码:
2921440000概述:
2921440000. 二苯胺及其衍生物以及它们的盐. 增值税率:17.0%. 退税率:17.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2921440000. diphenylamine and its derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
2,4-Dinitro-N-phenylaniline PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 117994-100G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 98% | 100G |
439.01 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0278-100g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 98.0%(GC) | 100g |
¥595.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0278-25g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 98.0%(GC) | 25g |
¥190.0 | 2022-06-10 | |
| TRC | D194475-2.5g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 2.5g |
$ 45.00 | 2022-06-05 | ||
| TRC | D194475-5g |
2,4-Dinitro-N-phenylaniline |
961-68-2 | 5g |
$ 60.00 | 2022-06-05 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-100G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | >98.0% | 100g |
¥277.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D154907-25G |
2,4-Dinitro-N-phenylaniline |
961-68-2 | >98.0% | 25g |
¥104.90 | 2023-09-03 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0278-25G |
2,4-Dinitrodiphenylamine |
961-68-2 | >98.0%(GC) | 25g |
¥150.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0278-100G |
2,4-Dinitrodiphenylamine |
961-68-2 | >98.0%(GC) | 100g |
¥520.00 | 2024-04-15 | |
| abcr | AB142628-25 g |
2,4-Dinitrodiphenylamine, 96%; . |
961-68-2 | 96% | 25 g |
€65.60 | 2023-07-20 |
2,4-Dinitro-N-phenylaniline Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Solvents: Ethanol , Water
Referencia
Métodos de producción 2
Condiciones de reacción
Referencia
- Graebe-Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazole, Journal of the Chemical Society, 1942, 500, 500-4
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Ethanol
Referencia
- Ring cleavage in cyclic azomethines. Cleavage of 6,7-dimethoxyisoquinoline, Zhurnal Obshchei Khimii, 1937, 7, 162-8
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 15 h, 25 °C
Referencia
- 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells, Bioorganic & Medicinal Chemistry, 2015, 23(17), 5282-5292
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ; 24 h, rt
Referencia
- Prodrugs for nitroreductase-based cancer therapy-3: Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancer, European Journal of Medicinal Chemistry, 2020, 187,
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: Potassium fluoride , Basic alumina ; 5 min, rt
1.2 10 min, 40 °C
1.2 10 min, 40 °C
Referencia
- Synthesis of some novel n-substituted aromatic amines, Journal of Applicable Chemistry (Lumami, 2019, 8(3), 1031-1036
Métodos de producción 7
Condiciones de reacción
1.1 Solvents: Ethanol ; cooled; 1.5 h, rt
Referencia
- Synthesis of 3-{1-phenyl-5-[N,N-bis(2'-chloroethyl)-amino]-benzimidazol-2-yl}-propanoic acid, Hecheng Huaxue, 2010, 18, 150-153
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide , Palladium diacetate , [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine Solvents: Dimethyl sulfoxide ; 17 h, 100 °C
Referencia
- Efficient synthetic route to aromatic secondary amines via Pd/RuPhos/TBAB-catalyzed cross coupling, New Journal of Chemistry, 2017, 41(14), 6523-6529
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; overnight, rt
Referencia
- Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety, Journal of Medicinal Chemistry, 2022, 65(19), 12701-12724
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 25 h, rt
Referencia
- Preparation of substituted azaheteroaryl derivatives and analogs for use as stem cell differentiators, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Ethanol ; rt → reflux; 1 h, reflux; reflux → rt
Referencia
- New ferro- and antiferromagnetic complexes of tridentate azomethines with copper, Zhurnal Neorganicheskoi Khimii, 2008, 53(10), 1677-1683
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water
Referencia
- Transformation of aryl esters of N-substituted benzimide acids in alkaline solutions, Ukrainskii Khimicheskii Zhurnal (Russian Edition), 1988, 54(11), 1191-5
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 30 min, reflux; 3 h, reflux
Referencia
- Synthesis and antiviral activity of substituted 5-ureido- and 5-thioureidobenzimidazole derivatives, Pharmazie, 1978, 33(1), 30-8
Métodos de producción 14
Condiciones de reacción
1.1 Catalysts: Alumina , Potassium fluoride ; 15 min, 150 °C
Referencia
- A facile and efficient synthesis of diaryl amines or ethers under microwave irradiation in the presence of KF/Al2O3 without solvent and their anti-fungal biological activities against six phytopathogens, International Journal of Molecular Sciences, 2013, 14(9), 18850-18860
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Potassium carbonate ; 5 h, rt → 80 °C
Referencia
- Synthesis of benzimidazole derivatives from 2-nitroaniline in a one-step reductive cyclization process, Shanghai Daxue Xuebao, 2007, 13(1), 77-81
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Ethanol ; 1 h, rt → 78 °C
Referencia
- Neutral Cyclometalated Iridium(III) Complexes Bearing Substituted N-Heterocyclic Carbene (NHC) Ligands for High-Performance Yellow OLED Application, Inorganic Chemistry, 2019, 58(21), 14377-14388
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Alumina , Potassium fluoride ; 5 min, rt
1.2 10 min, rt
1.2 10 min, rt
Referencia
- Synthesis of N-arylamines in dry media and their antibacterial activity, Journal of Chemical and Pharmaceutical Research, 2013, 5(3), 122-133
Métodos de producción 18
Condiciones de reacción
1.1 20 min, 140 °C
Referencia
- NiCl2.6H2O as recyclable heterogeneous catalyst for N-arylation of amines and NH-heterocycles under microwave exposure, Tetrahedron Letters, 2012, 53(17), 2218-2221
2,4-Dinitro-N-phenylaniline Raw materials
- Benzenecarboximidic acid, N-phenyl-, 2,4-dinitrophenyl ester (9CI)
- 2-(2,4-Dinitrophenyl)-6,7-dimethoxyisoquinolinium
2,4-Dinitro-N-phenylaniline Preparation Products
2,4-Dinitro-N-phenylaniline Proveedores
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:961-68-2)2,4-二硝基二苯胺
Número de pedido:LE1619497;LE14535
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:29
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:961-68-2)2,4-Dinitrodiphenylamine
Número de pedido:1619497
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Monday, 14 April 2025 21:49
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
2,4-Dinitro-N-phenylaniline Literatura relevante
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Proveedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:961-68-2)2,4-二硝基二苯胺
Pureza:99%/99%
Cantidad:25KG,200KG,1000KG/25KG,200KG,1000KG
Precio ($):Informe/Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:961-68-2)2,4-Dinitrodiphenylamine
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe